molecular formula C9H10N2 B009653 4,7-Dimethyl-1H-benzo[d]imidazole CAS No. 101102-39-0

4,7-Dimethyl-1H-benzo[d]imidazole

Cat. No. B009653
Key on ui cas rn: 101102-39-0
M. Wt: 146.19 g/mol
InChI Key: UYWXGJXLVYLKDI-UHFFFAOYSA-N
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Patent
US05541210

Procedure details

A mixture of 2,3-diamino-p-xylene (5.1 g), formic acid (88%, 200 mL) and 12N HCl (20 mL) is heated to reflux for 3 hours. The resulting mixture is cooled to room temperature and rotary evaporated. The residue is diluted with water (100 mL), then basified with ammonium hydroxide (28-30%). The suspension is extracted with ethyl acetate (3×100 mL). The combined extracts are dried over MgSO4 and rotary evaporated to afford 4,7-dimethylbenzimidazole as a yellow solid.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:9])[CH:5]=[CH:4][C:3]=1[CH3:10].[CH:11](O)=O.Cl.[OH-].[NH4+]>O>[CH3:9][C:6]1[C:7]2[NH:8][CH:11]=[N:1][C:2]=2[C:3]([CH3:10])=[CH:4][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
NC1=C(C=CC(=C1N)C)C
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The suspension is extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=2N=CNC21)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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